Benzoic acid, 3-methyl-, cadmium salt

Description

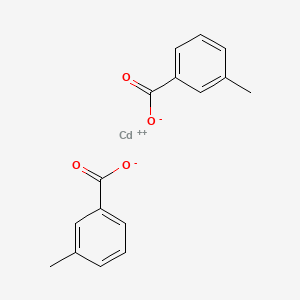

Benzoic acid, 3-methyl-, cadmium salt is a metal-organic compound derived from 3-methylbenzoic acid (C₈H₈O₂, molecular weight 136.15 g/mol) . The parent acid features a methyl group at the meta position of the benzene ring. When coordinated with cadmium (Cd²⁺), the salt adopts the formula Cd(C₈H₇O₂)₂, with a theoretical molecular weight of ~382.69 g/mol. This compound is synthesized by reacting 3-methylbenzoic acid with cadmium ions, often in the presence of hydrazine, to form stable complexes .

Key properties of 3-methylbenzoic acid include a solubility of 1,246 mg/L in water, vapor pressure of 9.152 Pa, and Henry’s Law constant of 1.39 Pa·m³/mol . Its cadmium salt exhibits notable thermal stability, decomposing at 755–815°C to form cadmium oxide nanoparticles .

Properties

CAS No. |

68092-45-5 |

|---|---|

Molecular Formula |

C16H14CdO4 |

Molecular Weight |

382.69 g/mol |

IUPAC Name |

cadmium(2+);3-methylbenzoate |

InChI |

InChI=1S/2C8H8O2.Cd/c2*1-6-3-2-4-7(5-6)8(9)10;/h2*2-5H,1H3,(H,9,10);/q;;+2/p-2 |

InChI Key |

NKURFNBXKPMIBS-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)[O-].CC1=CC(=CC=C1)C(=O)[O-].[Cd+2] |

Related CAS |

99-04-7 (Parent) |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The preparation of this compound typically involves the reaction of cadmium nitrate with 3-methyl benzoic acid in aqueous solution, often in the presence of hydrazine hydrate as a co-ligand. The reaction is carried out under controlled pH and temperature conditions to facilitate the formation of crystalline metal carboxylate complexes.

Detailed Experimental Procedure

A representative synthesis method is as follows:

Reagents : Cadmium nitrate tetrahydrate (Cd(NO3)2·4H2O), 3-methyl benzoic acid, hydrazine hydrate (N2H4·H2O), distilled water.

-

- Dissolve 1 mmol of cadmium nitrate tetrahydrate (e.g., 0.288 g) in 20 mL of distilled water.

- Prepare a ligand solution by dissolving 2 mmol of 3-methyl benzoic acid (0.272 g) and 4 mmol of hydrazine hydrate (0.2 mL) in 60 mL of hot distilled water with constant stirring.

- Slowly add the metal salt solution to the ligand solution while stirring vigorously at approximately 50 °C.

- The initially clear solution becomes turbid within 30 minutes, indicating the onset of complex formation.

- Allow the mixture to stand undisturbed to facilitate crystallization of the complex.

- Filter the microcrystalline solids formed, wash sequentially with distilled water, ethanol, and ether to remove impurities.

- Dry the product in a desiccator over anhydrous calcium chloride.

Reaction Conditions : The pH is maintained around 6 to optimize complex formation. The temperature is controlled at about 50 °C during stirring and precipitation phases.

Resulting Complex : The cadmium complex is isolated as a colorless microcrystalline solid with the formula [Cd(N2H4)(mb)2]·H2O, where mb stands for the 3-methyl benzoate anion and N2H4 is hydrazine acting as a ligand.

Alternative Preparation Without Hydrazine

Cadmium 3-methyl benzoate complexes can also be prepared without hydrazine by direct reaction of cadmium salts with 3-methyl benzoic acid in aqueous medium at appropriate pH, resulting in simple metal carboxylates. However, the presence of hydrazine modifies the coordination environment and can enhance biological activity.

Analytical Data and Characterization

Chemical Composition

- Elemental analysis confirms the stoichiometry of the complex.

- Hydrazine content is quantified by iodometric titration.

- Metal content is determined by EDTA titration after acid decomposition.

Spectroscopic Characterization

Infrared Spectroscopy (IR) : The IR spectra show characteristic bands corresponding to monodentate bridging carboxylate groups and hydrazine as a bridging bidentate ligand. The carboxylate group exhibits asymmetric and symmetric stretching vibrations indicative of coordination to cadmium ions.

Electronic Spectra : Solid-state UV-Visible reflectance spectra provide information on the electronic transitions consistent with the coordination geometry around the cadmium center.

Magnetic Susceptibility and ESR : These measurements confirm the diamagnetic nature of the cadmium complex, consistent with the d10 electronic configuration of Cd(II).

Thermal Analysis

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) reveal the thermal stability of the complex and its decomposition pattern. The complex decomposes in the range of 755-815 °C, ultimately yielding cadmium oxide nanoparticles.

Crystallinity

X-ray powder diffraction (XRD) patterns confirm the crystalline nature of the complex and provide data on lattice parameters and phase purity.

Data Table: Summary of Preparation and Characterization Parameters

| Parameter | Details |

|---|---|

| Metal Salt Used | Cadmium nitrate tetrahydrate (Cd(NO3)2·4H2O) |

| Ligand | 3-Methyl benzoic acid (mbH) |

| Co-ligand | Hydrazine hydrate (N2H4·H2O) |

| Molar Ratio (Metal:Ligand:Hydrazine) | 1:2:1 |

| Solvent | Distilled water |

| pH | ~6 |

| Temperature | 50 °C |

| Reaction Time | 30 minutes stirring + crystallization time |

| Product Formula | [Cd(N2H4)(mb)2]·H2O |

| Product Appearance | Colorless microcrystalline solid |

| IR Spectroscopy | Monodentate bridging carboxylate, hydrazine bidentate ligand |

| Thermal Decomposition Range | 755-815 °C |

| Final Decomposition Product | Cadmium oxide nanoparticles |

| Antimicrobial Activity | Highest among tested metal complexes (enhanced by complexation) |

Chemical Reactions Analysis

Types of Reactions

Cadmium m-toluate undergoes various chemical reactions, including:

Oxidation: Cadmium m-toluate can be oxidized to form cadmium oxide and other oxidation products.

Reduction: Reduction reactions can convert cadmium m-toluate to cadmium metal and reduced organic products.

Substitution: The compound can participate in substitution reactions where the cadmium ion is replaced by other metal ions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides. The reactions typically occur at elevated temperatures.

Reduction: Reducing agents such as hydrogen gas, sodium borohydride, or lithium aluminum hydride are used under controlled conditions.

Substitution: Substitution reactions often involve metal salts like sodium or potassium salts in aqueous or organic solvents.

Major Products Formed

Oxidation: Cadmium oxide and various organic oxidation products.

Reduction: Cadmium metal and reduced organic compounds.

Substitution: New metal salts and m-toluic acid derivatives.

Scientific Research Applications

Synthesis and Characterization

The synthesis of benzoic acid, 3-methyl-, cadmium salt typically involves the reaction of cadmium salts with 3-methylbenzoic acid. Characterization methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and X-ray diffraction are commonly employed to confirm the structure and purity of the synthesized compound.

Key Characterization Techniques:

- Infrared Spectroscopy: Used to identify functional groups and confirm the presence of carboxylate ions.

- Nuclear Magnetic Resonance: Provides insight into the molecular structure by analyzing hydrogen and carbon environments.

- X-ray Diffraction: Determines the crystal structure and arrangement of atoms within the compound.

Benzoic acid derivatives, including cadmium salts, exhibit significant biological activity. Research indicates that metal complexes can enhance antibacterial and antifungal properties compared to their parent acids.

Antimicrobial Activity:

- Studies have shown that cadmium complexes of 3-methylbenzoic acid demonstrate higher antimicrobial efficacy against various bacteria such as Escherichia coli and Staphylococcus aureus compared to free benzoic acid .

- A comparative study revealed that cadmium complexes exhibited greater inhibition zones against fungal strains like Candida albicans and Aspergillus niger than other metal complexes .

Table 1: Antimicrobial Efficacy of Cadmium Complexes

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Cadmium(II) Complex | E. coli | 15 |

| Cadmium(II) Complex | S. aureus | 18 |

| Cadmium(II) Complex | C. albicans | 20 |

| Cadmium(II) Complex | A. niger | 22 |

Industrial Applications

This compound finds applications in several industrial processes:

- Insect Repellents: The compound serves as an intermediate in synthesizing insect repellents, leveraging its aromatic structure for efficacy.

- Polymer Stabilizers: It is used in producing thermal stabilizers for polyvinyl chloride (PVC), enhancing the material's durability under heat exposure.

- Food Preservation: Benzoic acid derivatives are widely utilized as preservatives due to their ability to inhibit microbial growth in food products .

Environmental and Health Considerations

While this compound has beneficial applications, it is crucial to consider its environmental impact and potential health risks associated with cadmium exposure:

- Toxicity Studies: Cadmium compounds are known for their toxicity, with studies indicating genotoxic effects in vitro . The potential for bioaccumulation poses risks to both human health and ecosystems.

- Regulatory Status: Due to its toxicological profile, regulatory agencies have established guidelines for handling cadmium compounds in industrial settings.

Case Studies

Case Study 1: Antimicrobial Efficacy Enhancement

A study conducted on the antimicrobial properties of metal complexes highlighted that cadmium(II) complexes of 3-methylbenzoic acid showed a synergistic effect when combined with hydrazine derivatives, leading to improved antibacterial activity against resistant strains .

Case Study 2: Application in Food Industry

Research demonstrated that incorporating this compound into food preservation formulations significantly reduced spoilage rates in fruit products by inhibiting mold growth without compromising flavor profiles .

Mechanism of Action

The mechanism of action of cadmium m-toluate involves its interaction with cellular components, particularly proteins and enzymes. Cadmium ions can bind to thiol groups in proteins, leading to the disruption of protein function and cellular processes. This interaction can result in oxidative stress, enzyme inhibition, and alterations in cellular signaling pathways.

Comparison with Similar Compounds

Structural Analogues of Benzoic Acid

Structural analogues include alkylated, halogenated, and esterified derivatives of benzoic acid (Table 1). These compounds differ in substituent type, position, and toxicity profiles:

- 4-Ethylbenzoic acid : Similar to 3-methylbenzoic acid but with an ethyl group at the para position. Exhibits lower solubility (331 mg/L) .

- 5-Bromo-2,3,4-trimethylbenzoic acid : Halogenated derivative with bromine and multiple methyl groups; lacks in vivo toxicity data .

- 4-Methylbenzoic acid methyl ester : Ester derivative with reduced polarity; used in fragrance and polymer industries .

Table 1: Physical-Chemical Properties of Benzoic Acid Derivatives

| Compound | Solubility (mg/L) | Vapor Pressure (Pa) | Henry’s Law Constant (Pa·m³/mol) |

|---|---|---|---|

| Benzoic acid | 3,400 | 27.84 | 0.11 |

| 2-Methylbenzoic acid | 1,074 | 7.888 | 46.40 |

| 3-Methylbenzoic acid | 1,246 | 9.152 | 62.26 |

| 4-Methylbenzoic acid | 331 | 2.431 | 79.97 |

Source: Physical-chemical data from Taylor & Francis (2006) .

Metal Salt Analogues

Cadmium salts of benzoic acid derivatives are compared with salts of other metals (Table 2). Key findings include:

- Antimicrobial Activity : The cadmium salt of 3-methylbenzoic acid shows superior antibacterial and antifungal activity compared to Co, Ni, Zn, and Cu salts due to cadmium’s bioactivity .

- Thermal Stability: All metal complexes decompose between 755–815°C, forming metal oxides. Cadmium oxide nanoparticles have applications in catalysis and electronics .

Table 2: Antimicrobial Activity of Metal Complexes

| Metal Ion | Relative Antimicrobial Activity |

|---|---|

| Cd²⁺ | Highest |

| Co²⁺ | Moderate |

| Ni²⁺ | Moderate |

| Zn²⁺ | Moderate |

Isomeric Analogues

The position of the methyl group significantly impacts properties:

Regulatory and Toxicity Considerations

Cadmium salts are restricted under regulations due to cadmium’s toxicity (e.g., 0.01% limit for fatty acid cadmium salts) .

Q & A

Basic: What are the optimal synthetic conditions for cadmium 3-methylbenzoate, and how do reaction parameters influence product yield?

Answer:

Cadmium 3-methylbenzoate can be synthesized via ligand substitution reactions using 3-methylbenzoic acid (mbH) and cadmium salts under controlled pH (pH 6) . Hydrazine (N₂H₄) acts as a bridging bidentate ligand, influencing coordination geometry and stability. Key factors include:

- pH : Adjusting to pH 6 ensures monodentate bridging carboxylate formation .

- Ligand ratio : A 1:1 molar ratio of cadmium to hydrazine minimizes byproducts .

- Purification : Recrystallization from aqueous ethanol removes unreacted ligands. Yield optimization requires monitoring via elemental analysis and IR spectroscopy to confirm carboxylate bonding (asymmetric ν(COO⁻) ~1560 cm⁻¹) .

Basic: Which spectroscopic and magnetic techniques are critical for characterizing cadmium 3-methylbenzoate?

Answer:

- IR spectroscopy : Identifies carboxylate bonding modes (monodentate vs. bridging) via ν(COO⁻) stretches .

- Electronic spectra : UV-Vis absorption (e.g., d-d transitions) confirms octahedral geometry for Cd(II) complexes .

- Magnetic susceptibility : Diamagnetic behavior (μeff ≈ 0 BM) aligns with Cd(II)’s d¹⁰ configuration .

- ESR : Not typically used for Cd(II) due to lack of unpaired electrons but applicable for paramagnetic impurities .

Advanced: How can researchers resolve contradictions in reported thermal decomposition pathways of cadmium carboxylates?

Answer:

Conflicting data (e.g., decomposition temperatures or oxide byproducts) arise from varying experimental conditions. To address this:

- Coupled TGA-DSC : Quantify mass loss steps and correlate with endo/exothermic events .

- In-situ XRD : Identify intermediate phases (e.g., CdO formation at 755–815°C) .

- Controlled atmosphere studies : Use inert (N₂) vs. oxidative (O₂) environments to assess stability.

Advanced: What mechanistic hypotheses explain the enhanced antimicrobial activity of cadmium 3-methylbenzoate compared to free ligands?

Answer:

The cadmium complex shows higher antibacterial/fungal activity due to:

- Lipid membrane disruption : Cadmium’s electrophilicity enhances cell wall penetration.

- Reactive oxygen species (ROS) generation : Quantify via fluorescence assays (e.g., DCFH-DA) to link Cd²⁺ to oxidative stress .

- Synergistic ligand effects : Hydrazine may inhibit microbial enzyme systems. Validate via minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains .

Basic: What safety protocols are essential when handling cadmium 3-methylbenzoate?

Answer:

- Toxicity mitigation : Cadmium is a non-essential metal with cumulative toxicity. Use fume hoods, gloves, and PPE .

- Waste disposal : Follow EPA guidelines for heavy-metal waste (e.g., chelation with EDTA before neutralization) .

- Exposure monitoring : Regular ICP-MS analysis of lab surfaces/air for Cd contamination .

Advanced: How does the coordination environment of cadmium influence its physicochemical properties?

Answer:

- Coordination number : IR and X-ray crystallography reveal if carboxylate acts as monodentate or bridging ligand, affecting solubility .

- EXAFS : Probe Cd–O/N bond lengths to distinguish hydrazine vs. carboxylate coordination .

- DFT calculations : Model electronic structure to predict redox behavior or ligand substitution kinetics.

Basic: What analytical methods quantify cadmium 3-methylbenzoate in complex matrices?

Answer:

- HPLC-ICP-MS : Separates organic ligands (retention time) while detecting Cd via mass spectrometry .

- Titrimetry : EDTA titration at pH 10 (using Eriochrome Black T indicator) quantifies free Cd²⁺ after acid digestion.

Advanced: Why do reported thermodynamic properties (e.g., ΔfusH) vary across studies?

Answer:

Discrepancies arise from:

- Sample purity : Impurities (e.g., hydrate vs. anhydrous forms) alter melting points. Use Karl Fischer titration to verify water content .

- Calorimetric techniques : Differential scanning calorimetry (DSC) under standardized heating rates (e.g., 10°C/min) improves reproducibility .

- Data normalization : Reference values (e.g., NIST’s ΔsubH° for 3-methylbenzoic acid) ensure consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.